The synthesis of FR 180204 has been described in detail, consisting of six operationally simple steps that allow for multi-gram production. The synthesis pathway is efficient and scalable, making it suitable for laboratory and industrial applications .
This method not only allows for efficient synthesis but also minimizes waste and maximizes yield .
The molecular formula of FR 180204 is C18H13N7, with a molecular weight of approximately 327.34 g/mol. The structural representation includes multiple aromatic rings and nitrogen atoms, contributing to its biological activity. The compound's InChI Key is XVECMUKVOMUNLE-UHFFFAOYSA-N, which provides a unique identifier for chemical substances.
The three-dimensional conformation of FR 180204 allows it to fit into the ATP-binding site of ERK1/2 effectively, thereby inhibiting their kinase activity .
FR 180204 participates in several chemical reactions primarily through its interaction with ERK1/2. As an ATP-competitive inhibitor, it competes with ATP for binding at the active site of these kinases.
These reactions are crucial for understanding how FR 180204 can be utilized in research settings focused on cancer treatment.
The mechanism of action for FR 180204 involves its competitive inhibition of ERK1/2 by binding to their ATP-binding sites. This binding prevents the phosphorylation cascade that typically leads to cellular proliferation and survival.
This mechanism underscores the potential therapeutic applications of FR 180204 in oncology.
FR 180204 possesses several notable physical and chemical properties that influence its behavior in biological systems.
These properties are essential for researchers when considering the use of FR 180204 in various assays and experiments.
FR 180204 has significant scientific applications, particularly in cancer research due to its role as an ERK inhibitor.
The extracellular signal-regulated kinases 1 and 2 (ERK1/2) serve as central signaling hubs within the mitogen-activated protein kinase (MAPK) cascade, regulating fundamental cellular processes including proliferation, differentiation, survival, and inflammatory responses. As the terminal kinases in the three-tiered RAS-RAF-MEK-ERK signaling module, ERK1/2 phosphorylate over 150 downstream substrates, including transcription factors, metabolic regulators, and cytoskeletal proteins. The development of selective pharmacological tools to probe ERK1/2 function has been crucial for dissecting the complexities of this pathway in physiological and pathological contexts. Among these tools, FR 180204 (chemical name: 5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine) has emerged as a valuable research compound due to its ATP-competitive mechanism and notable selectivity profile. This small molecule inhibitor enables researchers to precisely interrogate ERK-dependent signaling events without the compensatory feedback mechanisms associated with upstream pathway inhibition [2] [5] [10].
FR 180204 was first identified through a targeted drug discovery approach aimed at developing selective ATP-competitive inhibitors of ERK1/2. Initial biochemical characterization demonstrated that FR 180204 exhibits potent inhibitory activity against both ERK1 (Ki = 0.31 μM, IC₅₀ = 0.51 μM) and ERK2 (Ki = 0.14 μM, IC₅₀ = 0.33 μM), with approximately two-fold greater potency against the ERK2 isoform. The compound's selectivity profile was rigorously assessed across a panel of related and unrelated kinases. Notably, FR 180204 displayed 30-fold reduced potency against p38α (IC₅₀ = 10 μM) and showed no appreciable activity against human recombinant MEK1, MKK4, IKKα, PKCα, Src, Syc, or PDGFα at concentrations below 30 μM. This selectivity was further confirmed in cellular models, where FR 180204 inhibited TGFβ-induced AP-1 transactivation in Mv1Lu cells (IC₅₀ = 3.1 μM) without affecting the activity of closely related MAPK family members [2] [6] [10].
The molecular interactions underlying FR 180204's mechanism were elucidated through structural studies of the inhibitor-ERK2 complex. These investigations revealed that FR 180204 binds within the ATP-binding pocket of ERK2, forming specific hydrogen bond interactions with the kinase's hinge region. The compound's pyrazolopyridazine core occupies the adenine-binding site, while its phenylpyrazolopyridine moiety extends into adjacent hydrophobic regions. This binding mode induces conformational changes that stabilize the kinase in an inactive state, preventing phosphotransfer to downstream substrates. The slow dissociation kinetics observed in binding studies suggest that FR 180204 forms particularly stable interactions with the ERK2 active site, contributing to its cellular efficacy despite moderate biochemical potency [2] [10].
Table 1: Selectivity Profile of FR 180204
Target | Ki (μM) | IC₅₀ (μM) | Selectivity vs. ERK2 |
---|---|---|---|
ERK2 | 0.14 | 0.33 | Reference |
ERK1 | 0.31 | 0.51 | ~2-fold less potent |
p38α | - | 10.0 | ~30-fold less potent |
MEK1 | - | >30 | >100-fold less potent |
IKKα | - | >30 | >100-fold less potent |
PKCα | - | >30 | >100-fold less potent |
The research utility of FR 180204 extends across diverse cellular models. In mesothelioma cell lines, treatment with 10 μM FR 180204 significantly inhibited spontaneous proliferation, demonstrating the compound's ability to modulate ERK-dependent growth pathways in cancer models. In immune cell applications, FR 180204 blocked fibroblast growth factor 21 (FGF21)-induced interleukin-10 expression in THP-1 monocytes without affecting cell viability, highlighting its value for dissecting cytokine regulation mechanisms. Additionally, the compound attenuated lysophosphatidic acid (LPA)-induced cyclooxygenase-2 (COX-2) expression in osteosarcoma cells, further illustrating its utility in studying inflammatory signaling networks [6] [7] [8].
The MAPK cascade operates through a precisely coordinated phosphorylation relay: activated RAF kinases phosphorylate MEK1/2, which in turn phosphorylate the threonine-glutamate-tyrosine (T-E-Y) activation motif in ERK1/2. Phosphorylated ERK1/2 then translocate to various subcellular compartments, including the nucleus, where they phosphorylate transcription factors such as ELK1, c-FOS, and c-MYC that drive proliferative and inflammatory responses. By directly targeting ERK1/2 rather than upstream components, FR 180204 provides a unique experimental tool to study the terminal effector functions of the pathway while avoiding compensatory feedback mechanisms that often accompany MEK inhibition [3] [5].
FR 180204 has been particularly valuable for elucidating the complex feedback networks that regulate MAPK signaling dynamics. ERK1/2-mediated negative feedback operates through multiple mechanisms, including direct phosphorylation of upstream components. Research using FR 180204 has demonstrated that ERK1/2 phosphorylate SOS1 at Ser1132, Ser1167, Ser1178, and Ser1193, disrupting its association with GRB2 and thereby attenuating RAS activation. Similarly, ERK1/2 phosphorylate RAF1 at multiple residues (Ser289, Ser296, Ser301), reducing its membrane localization and kinase activity. Additional feedback targets include receptor tyrosine kinases (e.g., EGFR at Thr669) and adaptor proteins (e.g., FRS2α at multiple threonine residues), creating a multi-layered regulatory network that modulates signal amplitude and duration. By inhibiting these feedback phosphorylation events, FR 180204 treatment paradoxically enhances and prolongs upstream pathway activation while blocking downstream signal transmission, providing researchers with a means to dissect these autoregulatory circuits [3] [5].
Table 2: Key Feedback Targets of ERK1/2 in MAPK Signaling
Signaling Component | Phosphorylation Sites | Functional Consequence |
---|---|---|
SOS1 | S1132, S1167, S1178, S1193 | Disruption of GRB2 association |
RAF1 | S289, S296, S301 | Reduced membrane localization |
EGFR | T669 | Reduced tyrosine phosphorylation |
FRS2α | T132, T135, T138, T376 | Inhibition of GRB2 association |
B-RAF | S151, T401, S750 | Disruption of dimerization |
In immune signaling research, FR 180204 has helped delineate the role of ERK1/2 in innate immune responses downstream of Toll-like receptors (TLRs). Studies using this inhibitor demonstrated that TLR4 activation induces ERK-dependent phosphorylation of the transcription factor AP-1 component c-FOS, which collaborates with NF-κB to drive pro-inflammatory cytokine production. Additionally, FR 180204 experiments revealed that ERK1/2 activation downstream of TLR signaling promotes the stability of cytokine mRNAs through phosphorylation of RNA-binding proteins, adding a post-transcriptional regulatory layer to immune responses. This function was further corroborated in studies showing that FR 180204 inhibits hydrogen peroxide-mediated stabilization of placental growth factor mRNA, demonstrating the kinase's role in stress-responsive gene regulation [5] [6].
The compound has also proven instrumental in studying combinatorial signaling approaches for cancer research. When combined with API-1, a selective Akt inhibitor, FR 180204 demonstrated synergistic effects in colorectal cancer models. This combination therapy significantly downregulated anti-apoptotic proteins (BCL-2, BCL-xL), cell cycle regulators (cyclin D1), and oncogenic transcription factors (c-MYC), while upregulating pro-apoptotic factors (BAX, BAK). The enhanced anti-tumor efficacy observed with this combination highlights the functional crosstalk between the MAPK and PI3K/AKT pathways and validates the use of FR 180204 for identifying co-dependency nodes in oncogenic signaling networks. Importantly, these effects were achieved at concentrations where neither agent alone induced significant apoptosis, demonstrating the power of selective ERK inhibition for revealing pathway vulnerabilities [8].
Table 3: Research Applications of FR 180204 in Cellular Models
Research Area | Cellular System | Key Findings |
---|---|---|
Oncogenic Signaling | Colorectal cancer cells (DLD-1, LoVo) | Synergistic apoptosis with Akt inhibition via BCL-2 family modulation |
Inflammatory Pathways | THP-1 monocytes | Blockade of FGF21-induced IL-10 expression |
Transcriptional Regulation | Mv1Lu mink lung cells | Inhibition of TGFβ-induced AP-1 activation (IC₅₀ = 3.1 μM) |
Metabolic Studies | Breast muscle tissue | Regulation of ERK-dependent phosphorylation networks |
Viral Pathogenesis | Dengue virus infection models | Protection against hepatocyte apoptosis and liver injury |
Beyond basic mechanistic studies, FR 180204 has facilitated investigations into the spatiotemporal dynamics of ERK1/2 signaling. The inhibitor's rapid action (within minutes) allows researchers to precisely time ERK inhibition relative to stimulus exposure, revealing that the duration of ERK activity determines cellular outcomes. For example, transient ERK activation promotes proliferation in some cellular contexts, while sustained activation induces differentiation. FR 180204 experiments have further demonstrated that ERK1/2 activity regulates the subcellular localization of key transcription factors through phosphorylation of nuclear import/export signals, adding another dimension to the pathway's functional complexity. These studies underscore how chemical probes like FR 180204 enable sophisticated experimental designs that would be difficult to achieve with genetic approaches alone [3] [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7